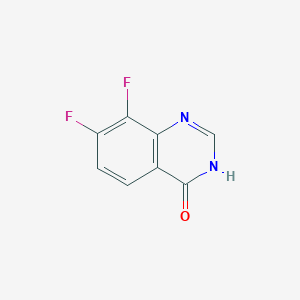

N1-(2,2-diethoxyethyl)-N2-(2,5-dimethylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,2-diethoxyethyl)-N2-(2,5-dimethylphenyl)oxalamide, also known as DDAO, is a chemical compound that has gained a lot of attention in scientific research due to its unique properties. DDAO is a fluorescent dye that is commonly used as a biological staining agent. It has been found to be useful in a wide range of applications, including cellular imaging, flow cytometry, and protein labeling.

Scientific Research Applications

Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides

The compound, in conjunction with copper catalysts, has shown effectiveness in the hydroxylation of (hetero)aryl halides under mild conditions. This process is crucial for synthesizing phenols and hydroxylated heteroarenes, which are valuable in various chemical and pharmaceutical applications. The use of copper catalysts, such as Cu(acac)2, in combination with N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide, enables these hydroxylation reactions to proceed efficiently at relatively low temperatures and catalytic loadings, yielding good to excellent product yields (Xia et al., 2016).

Copper-Catalyzed Coupling of Terminal Alkynes with Aryl Halides

Another significant application involves the copper-catalyzed coupling of terminal alkynes with aryl halides. Using a related oxalamide derivative as a ligand, this process allows for the efficient synthesis of internal alkynes. The method requires minimal catalytic loadings and can be performed at relatively low temperatures, demonstrating the compound's role in facilitating versatile bond-forming reactions (Chen et al., 2023).

Synthesis of Di- and Mono-Oxalamides

Innovative synthetic approaches have been developed to produce di- and mono-oxalamides from specific precursors, showcasing the utility of related oxalamide compounds in creating valuable chemical intermediates. These methods are high-yielding and operationally simple, providing efficient pathways to anthranilic acid derivatives and oxalamides, which are important in various synthetic and medicinal chemistry contexts (Mamedov et al., 2016).

Environmental Fate of Surfactant Degradation Products

Research has also focused on the environmental fate of alkylphenol ethoxylate surfactants and their degradation products. These studies are critical for understanding the ecological impact of these chemicals, which can degrade into more lipophilic compounds with potential estrogenic effects. Understanding the behavior and degradation pathways of these compounds in the environment is essential for assessing and mitigating their impact on ecosystems (Hawrelak et al., 1999).

properties

IUPAC Name |

N-(2,2-diethoxyethyl)-N'-(2,5-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-5-21-14(22-6-2)10-17-15(19)16(20)18-13-9-11(3)7-8-12(13)4/h7-9,14H,5-6,10H2,1-4H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSJXFFHLFPQKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C(=O)NC1=C(C=CC(=C1)C)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,2-diethoxyethyl)-N2-(2,5-dimethylphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2876897.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2876900.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2876901.png)

![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2876905.png)

![3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2876906.png)

![3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876907.png)